molecular formula C18H21NO B175971 1-Benzhydryl-3-ethylazetidin-3-ol CAS No. 147293-65-0

1-Benzhydryl-3-ethylazetidin-3-ol

Cat. No.: B175971
CAS No.: 147293-65-0
M. Wt: 267.4 g/mol
InChI Key: OZVGFUVCECQOHG-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-ethylazetidin-3-ol is an organic compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzhydryl group attached to the nitrogen atom and an ethyl group at the 3-position of the azetidine ring

Preparation Methods

The synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol typically involves the reaction of benzhydryl chloride with 3-ethylazetidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using scalable batch or continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

1-Benzhydryl-3-ethylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

1-Benzhydryl-3-ethylazetidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological pathways.

    Industry: It may be used in the development of new materials and chemical processes, particularly those requiring specific structural features.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-ethylazetidin-3-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its role as a CYP inhibitor suggests that it may bind to the active site of the enzyme, preventing the metabolism of certain substrates . This interaction can lead to changes in the pharmacokinetics and pharmacodynamics of drugs metabolized by CYP enzymes.

Comparison with Similar Compounds

1-Benzhydryl-3-ethylazetidin-3-ol can be compared to other azetidine derivatives, such as:

The presence of the ethyl group in this compound may confer unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

1-benzhydryl-3-ethylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-18(20)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,20H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVGFUVCECQOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a tetrahydrofuran solution (10 mL) of 1-benzhydrylazetidin-3-one (3.23 g, 13.61 mmol), a 1M-tetrahydrofuran solution of ethylmagnesium bromide (13.61 mL, 27.22 mmol) was added at −78° C. under a nitrogen stream, and the mixture was allowed to warm to −10° C. over 5 hours. A saturated aqueous solution of sodium hydrogen carbonate (20 mL) was added to the reaction liquor, and the mixture was stirred for 15 minutes. Then, the reaction liquor was filtered through celite, and the filtrate was extracted with ethyl acetate. The extract was washed with saturated brine, and then dried over anhydrous sodium sulfate. Sodium sulfate was separated by filtration, and the solvent was concentrated under reduced pressure. The obtained residue was purified by flash chromatography (Flash Chromatography System from Biotage AB, column size: 40M, ethyl acetate/n-hexane=1/9 to 6/4), to obtain the title compound (2.18 g, 60%) as an oily matter.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
Quantity
13.61 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
60%

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